CK2 inhibitor 4

CK2 inhibition IC50 comparison ATP-competitive inhibitor

CK2 inhibitor 4 (compound 5b) is an ATP-competitive CK2 inhibitor with a moderate IC50 of 3.8 μM, ideal for dose-response studies requiring partial kinase inhibition. Its well-defined thieno[2,3-d]pyrimidine scaffold serves as a key reference for SAR campaigns, enabling researchers to titrate CK2 activity and differentiate phenotypic effects from potent inhibitors like CX-4945. Use as a scaffold-specific control to rule out artifacts.

Molecular Formula C15H14ClN3O2S
Molecular Weight 335.8 g/mol
Cat. No. B5043237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2 inhibitor 4
Molecular FormulaC15H14ClN3O2S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C.Cl
InChIInChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20;/h3-7H,1-2H3,(H,19,20)(H,16,17,18);1H
InChIKeyRFNJVGLMWCCTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2 Inhibitor 4 (CAS 474263-21-3) — A Moderately Potent 4-Aminothieno[2,3-d]pyrimidine-Based Casein Kinase 2 Inhibitor for Oncology Research


CK2 inhibitor 4 (also referred to as compound 5b) is a synthetic organic small molecule that functions as an ATP-competitive inhibitor of the serine/threonine protein kinase CK2 . It belongs to the 4-aminothieno[2,3-d]pyrimidine chemical class and is primarily utilized as a research tool in tumor biology studies, where modulation of CK2 activity is of therapeutic interest .

Why CK2 Inhibitor 4 Cannot Be Simply Replaced by Another CK2 Inhibitor: The Case for Chemical Scaffold and Potency Tier Differentiation


CK2 inhibitors are a chemically diverse group that includes polyhalogenated benzimidazoles, anthraquinones, indoloquinazolines, and thieno[2,3-d]pyrimidines, each exhibiting distinct potency ranges, selectivity fingerprints, and binding modes within the ATP-binding pocket . Simply substituting CK2 inhibitor 4 with a more potent, clinically advanced agent like CX-4945 (silmitasertib) or a highly selective halogenated derivative like TBB/DMAT introduces a confounding variable—the degree of target engagement and downstream signaling suppression can be orders of magnitude different, potentially masking subtle biological effects or altering the therapeutic window in experimental models .

CK2 Inhibitor 4: A Quantitative Head-to-Head Assessment Against Prevalent CK2 Inhibitors


CK2 Inhibitor 4 Exhibits Micromolar Potency, Distinct from Sub-Nanomolar Clinical Candidate CX-4945

CK2 inhibitor 4 demonstrates a moderate inhibitory potency with an IC50 value of 3.8 μM in a cell-free enzymatic assay. In stark contrast, the clinical-stage CK2 inhibitor CX-4945 (silmitasertib) exhibits an IC50 of 0.001 μM (1 nM) in a comparable enzymatic assay . This represents an approximately 3800-fold difference in potency. The lower potency of CK2 inhibitor 4 makes it a distinct tool for probing the biological consequences of partial versus complete CK2 inhibition .

CK2 inhibition IC50 comparison ATP-competitive inhibitor cancer research

Chemical Scaffold Differentiation: CK2 Inhibitor 4 is a 4-Aminothieno[2,3-d]pyrimidine, Distinct from Polyhalogenated Benzimidazole/Triazole CK2 Inhibitors

CK2 inhibitor 4 (CAS 474263-21-3) is chemically defined as a 4-aminothieno[2,3-d]pyrimidine derivative . This scaffold is structurally unrelated to the widely used polyhalogenated benzimidazole (e.g., DMAT, Ki = 0.040 μM) and benzotriazole (e.g., TBB, Ki = 0.4 μM) inhibitors . While CK2 inhibitor 4 is an ATP-competitive inhibitor like TBB and DMAT, its distinct heterocyclic core may engage different sub-pockets within the ATP-binding site, potentially influencing its selectivity profile and off-target liability in ways that are not directly predictable from the halogenated series .

chemical scaffold thienopyrimidine TBB DMAT structure-activity relationship

CK2 Inhibitor 4 Lacks Documented Selectivity Profiling Data, in Contrast to Well-Characterized Inhibitors like TBB and Quinalizarin

While CK2 inhibitor 4's primary target inhibition (IC50 = 3.8 μM) is documented, its selectivity against a broader panel of kinases has not been reported in the peer-reviewed literature or vendor technical documentation . This stands in contrast to other established CK2 inhibitors: for example, TBB displays one to two orders of magnitude selectivity over a panel of 33 protein kinases , and quinalizarin, when tested at 1 μM against a panel of 140 kinases, left only 8% residual CK2 activity while all other 139 kinases retained >50% activity . The absence of selectivity data for CK2 inhibitor 4 represents a significant knowledge gap that must be considered when interpreting experimental results.

kinase selectivity off-target effects TBB quinalizarin data gap

CK2 Inhibitor 4 is a Synthetically Accessible 4-Aminothieno[2,3-d]pyrimidine Derivative with Reported Cell Permeability

The parent publication identifies the 4-aminothieno[2,3-d]pyrimidine class as a source of ATP-competitive CK2 inhibitors with proposed binding modes . Although direct cellular permeability data (e.g., PAMPA or Caco-2) for CK2 inhibitor 4 is not explicitly stated in available abstracts, the compound is marketed as applicable for tumor research, implying its utility in cellular contexts . In contrast, the clinical candidate CX-4945 (IC50 = 1 nM) has well-documented cellular activity and pharmacokinetics . The thieno[2,3-d]pyrimidine scaffold offers a distinct chemical space for exploration, and its moderate potency may allow for clearer differentiation of on-target versus off-target cellular effects compared to highly potent inhibitors .

cell permeability chemical probe thienopyrimidine in vitro studies

Recommended Scientific and Preclinical Application Scenarios for CK2 Inhibitor 4


Investigating the Biological Consequences of Partial vs. Complete CK2 Inhibition

Due to its moderate IC50 of 3.8 μM, CK2 inhibitor 4 is well-suited for dose-response studies designed to titrate CK2 activity rather than abolish it. Researchers can use CK2 inhibitor 4 to establish a partial inhibition phenotype and contrast it with the near-complete target suppression achieved by potent inhibitors like CX-4945 (IC50 = 0.001 μM). This approach helps elucidate the threshold of CK2 activity required for specific cellular functions, such as Akt S129 phosphorylation or cell viability, and can reveal pathway sensitivities that are masked by potent, pan-inhibitory compounds .

Structure-Activity Relationship (SAR) Studies on the 4-Aminothieno[2,3-d]pyrimidine Scaffold

CK2 inhibitor 4 serves as a key reference compound within the 4-aminothieno[2,3-d]pyrimidine chemical class. Its well-defined structure (CAS 474263-21-3) and published synthesis make it an ideal starting point for medicinal chemistry campaigns aiming to improve potency or selectivity while maintaining the unique thieno[2,3-d]pyrimidine core. Researchers can use this compound as a baseline to evaluate the impact of structural modifications on CK2 inhibition and cellular activity .

Use as a Control Compound for Non-Potency Dependent Assays

In biochemical or cellular assays where the primary readout is not solely dependent on the degree of CK2 inhibition (e.g., investigating compound-induced changes in protein conformation or subcellular localization), CK2 inhibitor 4 can function as a chemically distinct control. Its moderate potency and unique thieno[2,3-d]pyrimidine structure differentiate it from commonly used halogenated inhibitors (TBB, DMAT), helping to rule out scaffold-specific artifacts .

Preliminary Oncology Target Engagement Studies in Cell Culture

Given its stated applicability in tumor research, CK2 inhibitor 4 can be employed in initial cell-based assays to assess the impact of CK2 inhibition on cancer cell proliferation or survival. While the compound lacks extensive selectivity profiling, its moderate potency can be advantageous in early-stage phenotypic screening where complete kinase inhibition might induce excessive cytotoxicity or mask more nuanced biological responses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2 inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.